molecular formula C11H13B B3315142 2-Bromo-3-(2,6-dimethylphenyl)-1-propene CAS No. 951891-96-6

2-Bromo-3-(2,6-dimethylphenyl)-1-propene

Cat. No.: B3315142
CAS No.: 951891-96-6
M. Wt: 225.12 g/mol
InChI Key: CPKPIXXWBNLEIN-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,6-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a 2,6-dimethylphenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,6-dimethylphenyl)-1-propene typically involves the bromination of 3-(2,6-dimethylphenyl)-1-propene. One common method is the addition of bromine (Br2) to the double bond of 3-(2,6-dimethylphenyl)-1-propene in the presence of a solvent such as dichloromethane (DCM) at low temperatures. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired bromo compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,6-dimethylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide (t-BuOK).

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of epoxides or other oxidized products.

Scientific Research Applications

2-Bromo-3-(2,6-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,6-dimethylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and the generation of different products. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr) to form an alkene. The exact molecular targets and pathways involved can vary depending on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-phenyl-1-propene: Similar structure but lacks the 2,6-dimethyl substituents on the phenyl ring.

    3-Bromo-2-(2,6-dimethylphenyl)-1-propene: Isomeric compound with the bromine atom at a different position.

    2-Chloro-3-(2,6-dimethylphenyl)-1-propene: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-3-(2,6-dimethylphenyl)-1-propene is unique due to the presence of both the bromine atom and the 2,6-dimethyl substituents on the phenyl ring. These structural features can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKPIXXWBNLEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253102
Record name 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-96-6
Record name 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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